molecular formula C12H18O2 B3290001 2-Ethyl-6-methoxy-4-propylphenol CAS No. 86253-73-8

2-Ethyl-6-methoxy-4-propylphenol

Cat. No. B3290001
CAS RN: 86253-73-8
M. Wt: 194.27 g/mol
InChI Key: NRFRDLSRXCMTOW-UHFFFAOYSA-N
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Description

2-Ethyl-6-methoxy-4-propylphenol is a volatile phenolic flavor compound identified in Bordeaux wines, liquid smoke, karanda fruit, and oregano . It has the molecular formula C10H14O2 .


Synthesis Analysis

In a study, 2-methoxy-4-propylphenol was esterified with a protonating acetic acid (AcA), H2SO4 catalyst, and water. The best conditions for functionalization were determined to be 130 °C, a total contained MPP/AA molar ratio of 1:3, and a 1 mol% rate-increasing H2SO4 .


Molecular Structure Analysis

The molecular structure of 2-Ethyl-6-methoxy-4-propylphenol is available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

The hydrodeoxygenation of 2-methoxy-4-propylphenol undergoes two steps: hydrolysis to propylcatechol catalyzed by the acid sites of supports, and the hydrogenolysis of propylcatechol to propylphenol realized by the synergistic effect between Au and the supports .

Scientific Research Applications

Molecular Structure and Crystallography

The study of the crystal and molecular structures of related compounds, such as ethyl 4-(4-hydroxyphenyl)-6-(6-methoxy-2-naphthyl)-2-oxocyclohex-3-ene-1-carboxylate, reveals their potential in conjugated addition reactions. These reactions are significant in the field of organic chemistry and may exhibit various biological activities (Kaur et al., 2012).

Biotransformation and Catalysis

4-Ethylphenol methylenehydroxylase, an enzyme from Pseudomonas putida JD1, can act on a range of 4-alkylphenols, including compounds similar to 2-Ethyl-6-methoxy-4-propylphenol. This enzyme catalyzes the hydroxylation of these compounds, producing chiral alcohols, which is important for developing enantiomerically pure chemicals in pharmaceuticals (Hopper & Cottrell, 2003).

Synthesis and Antioxidant Activity

Research on the synthesis and antioxidant activity of related compounds, like 2-methoxy-4,6-di(prop-1-enyl) phenol from eugenol, shows the potential of such compounds as antioxidants. These compounds can inhibit oxidation in various biological systems, which is crucial in the development of new antioxidant agents (Hernawan, Purwono, & Wahyuningsih, 2012).

Liquid Crystalline Polymers

Research into the synthesis and liquid crystallinity of polymethacrylates with mesogenic ester groups, including compounds structurally similar to 2-Ethyl-6-methoxy-4-propylphenol, has implications in the field of polymer science. These polymers can be used in advanced materials and display technologies (Nakano, Hasegawa, & Okamoto, 1993).

Enantioselective Hydroxylation

Vanillyl alcohol oxidase can catalyze the enantioselective hydroxylation of compounds similar to 2-Ethyl-6-methoxy-4-propylphenol. This process is important for producing enantiomerically pure compounds, which have significant applications in pharmaceutical synthesis (Drijfhout et al., 1998).

Insect Attraction and Pest Control

Compounds like 2-methoxy-4-propylphenol show effectiveness as insect attractants, particularly for beetles. This finding has practical applications in pest control and the development of environmentally friendly insect traps (Mcgovern & Ladd, 1984).

Safety And Hazards

While specific safety data for 2-Ethyl-6-methoxy-4-propylphenol is not available, similar compounds like 2-Methoxy-4-methylphenol are classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-ethyl-6-methoxy-4-propylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O2/c1-4-6-9-7-10(5-2)12(13)11(8-9)14-3/h7-8,13H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRFRDLSRXCMTOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=C(C(=C1)OC)O)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethyl-6-methoxy-4-propylphenol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
BA McKittrick, R Stevenson - Journal of the Chemical Society, Perkin …, 1983 - pubs.rsc.org
A group of eupomatenoids, natural lignans possessing 2-aryl-3-methyl-5-propenylbenzofuran structures. have been synthesized by short pathways which include the intramolecular …
Number of citations: 25 pubs.rsc.org
BA MCKITTRICK - 1984 - search.proquest.com
… In this manner compound (64) was readily obtained from eugenol in 34% overall yield, and was in turn smoothly converted to 2-ethyl-6-methoxy-4-propylphenol (7^0) by a Clemmensen …
Number of citations: 2 search.proquest.com

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